methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate
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Overview
Description
Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core with various functional groups attached, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
The synthesis of methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding acid and alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate can be compared with other coumarin derivatives, such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties.
7-Hydroxy-4-methyl coumarin: A simpler coumarin derivative used in various chemical reactions. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO7 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
methyl 2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C17H19NO7/c1-9-10-5-6-12(22-2)16(24-4)15(10)25-17(21)11(9)7-13(19)18-8-14(20)23-3/h5-6H,7-8H2,1-4H3,(H,18,19) |
InChI Key |
XLXRIKQGTRBAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)OC |
Origin of Product |
United States |
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